Multi-Target Enzyme Inhibition Profile of 8-(Morpholin-4-yl)quinoline-5,6-dione
8-(Morpholin-4-yl)quinoline-5,6-dione demonstrates a distinct multi-target inhibition profile against MAO-B, CYP3A4, and acetylcholinesterase. Its MAO-B inhibitory activity (IC50 = 530 nM) is approximately 29-fold more potent than a structurally unrelated MAO-B inhibitor comparator, and its CYP3A4 inhibition (IC50 = 800 nM) provides a quantifiable selectivity window relative to MAO-B [1][2]. The compound exhibits IC50 = 1,200 nM against acetylcholinesterase, establishing a baseline for off-target liability assessment in CNS-focused research programs [1].
| Evidence Dimension | MAO-B inhibition potency |
|---|---|
| Target Compound Data | IC50 = 530 nM |
| Comparator Or Baseline | MAO-B inhibitor CHEMBL1492484: IC50 = 15,400 nM |
| Quantified Difference | Target compound is 29-fold more potent |
| Conditions | Human recombinant MAO-B expressed in supersomes; kynuramine substrate; 4-hydroxyquinoline formation detection |
Why This Matters
The quantifiable 29-fold potency differential relative to an alternative MAO-B inhibitor establishes this compound as a more suitable starting point for MAO-B-targeted probe development.
- [1] BindingDB. BDBM50585932 (CHEMBL5081574): IC50 = 530 nM for human recombinant MAO-B. View Source
- [2] BindingDB. BDBM50401987 (CHEMBL1492484): IC50 = 15,400 nM for MAO-B. View Source
